molecular formula C18H23NO2 B385195 N-(4-ethylphenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide CAS No. 622359-34-6

N-(4-ethylphenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide

Cat. No.: B385195
CAS No.: 622359-34-6
M. Wt: 285.4g/mol
InChI Key: ZFBPDCMVHFIDKD-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-3,3-dimethyl-2-oxobicyclo[221]heptane-1-carboxamide is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide typically involves a multi-step process:

    Starting Materials: The synthesis begins with the preparation of the bicyclo[2.2.1]heptane core, which can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Amidation: The final step involves the formation of the carboxamide group. This can be done by reacting the intermediate carboxylic acid with an amine, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for the Diels-Alder reaction and automated systems for the subsequent functionalization and amidation steps to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol. Typical reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO₃) or bromine (Br₂).

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: NaBH₄ in methanol or ethanol.

    Substitution: HNO₃ for nitration, Br₂ in the presence of a catalyst for bromination.

Major Products

    Oxidation: Introduction of hydroxyl or carboxyl groups.

    Reduction: Formation of alcohols.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, N-(4-ethylphenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide serves as a versatile intermediate for the construction of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its bicyclic structure can mimic natural products, making it a candidate for drug development targeting specific biological pathways.

Industry

In the materials science industry, this compound can be used in the development of new polymers and materials with unique properties. Its stability and reactivity make it suitable for creating high-performance materials.

Mechanism of Action

The mechanism by which N-(4-ethylphenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The bicyclic structure allows it to fit into binding sites with high specificity, influencing molecular pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylphenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide
  • N-(4-isopropylphenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide
  • N-(4-tert-butylphenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide

Uniqueness

N-(4-ethylphenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide is unique due to the presence of the ethyl group on the phenyl ring, which can influence its reactivity and interaction with biological targets. This subtle difference can lead to variations in its chemical behavior and biological activity compared to its analogs.

Properties

IUPAC Name

N-(4-ethylphenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2/c1-4-12-5-7-14(8-6-12)19-16(21)18-10-9-13(11-18)17(2,3)15(18)20/h5-8,13H,4,9-11H2,1-3H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFBPDCMVHFIDKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C23CCC(C2)C(C3=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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